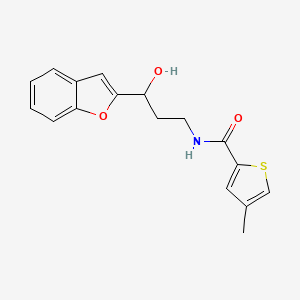

![molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0](/img/structure/B2896491.png)

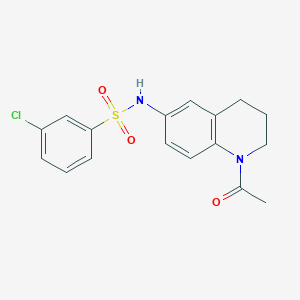

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It carries biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties .

Synthesis Analysis

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves the use of imidazo[1,2-a]pyridines carrying hydrazone and 1,2,4-triazoles . The reaction sequence employed for the synthesis of target compounds is given in the referenced paper .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies . In the FTIR spectrum, new peaks at 3,448, 3,256, and 3,159 cm−1 have appeared corresponding to hydrazidic NH and NH2 groups, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide include a molecular weight of 269.1 . The compound has an IUPAC name of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide .Applications De Recherche Scientifique

Medicinal Chemistry: Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis (TB) activity. A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” could potentially be explored for similar antituberculosis applications.

Material Science: Structural Character

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry and is also useful in material science due to its structural character . The specific compound could be investigated for its properties and potential applications in material science.

Organic Syntheses: Pharmaceutical Intermediates

Compounds like 6-Bromoimidazo[1,2-a]pyridine have been used as intermediates in organic syntheses . “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may serve as a valuable intermediate for the synthesis of various pharmaceuticals.

Drug Development: Drug Prejudice Scaffold

The imidazopyridine moiety is considered a “drug prejudice” scaffold due to its prevalence in drug development . The bromo and methyl groups present in “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may offer unique interactions with biological targets, making it a candidate for drug development studies.

Orientations Futures

The future directions for the study of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide could involve further exploration of its anticonvulsant properties and potential applications in medicinal chemistry. The discovery of new safer antiepileptic drugs (AEDs) with proper mechanisms of action may circumvent the shortcomings of current anticonvulsants .

Mécanisme D'action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant potency against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, including anticancer, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibition, and insecticidal activities .

Propriétés

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCPEDXGOPKYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)